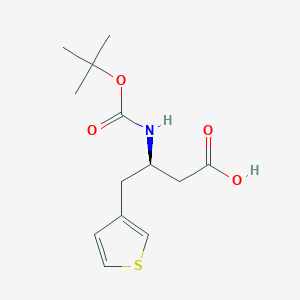

Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

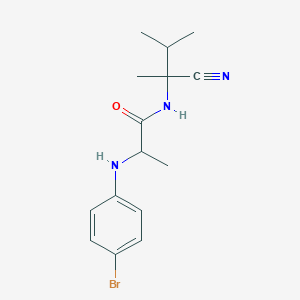

Boc-®-3-Amino-3-(3-thienyl)-propionic acid is a chemical compound with a molecular weight of 271.34 . It is a white powder and contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 aliphatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of Boc-®-3-Amino-3-(3-thienyl)-propionic acid includes a total of 35 bonds; 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 aliphatic carboxylic acid .Physical and Chemical Properties Analysis

Boc-®-3-Amino-3-(3-thienyl)-propionic acid is a white powder with a melting point of 129 - 131 C . It should be stored at 0 - 8 C .Scientific Research Applications

Peptide Synthesis and Protection Strategies

N-tert-Butoxycarbonylation of Amines

Heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, crucial for peptide synthesis. The tert-butoxycarbonyl (N-Boc) moiety serves as a pivotal amine protecting group due to its resistance to racemization and its ease of removal under mild conditions, facilitating the synthesis of multifunctional targets (Heydari et al., 2007).

Synthesis of N-t-Butoxycarbonyl Derivatives

Di-t-butyl dicarbonate and its dithiol analogs offer a mild method for forming N-t-butoxycarbonyl derivatives of amino-acid esters. These derivatives are stable to acidic conditions, facilitating selective blocking and deblocking of amino groups (Tarbell et al., 1972).

Tert-butyl Esters of N-protected Amino Acids

Tert-butyl fluorocarbonate (Boc-F) is effectively used for synthesizing tert-butyl esters of N-protected amino acids, proceeding at room temperature under mild conditions. This method is beneficial for peptide synthesis involving protected amino acids (Loffet et al., 1989).

Polymer Chemistry Applications

Living Ring-Opening Polymerization

Boric acid and its derivatives, including 2-thienylboronic acid, have been explored as metal-free biocatalysts for the ring-opening polymerization of cyclic esters. This approach highlights the versatility of thiophene derivatives in polymer chemistry, producing polyesters with living polymerization characteristics (Ren et al., 2015).

Medicinal Chemistry and Drug Development

Synthesis of Biologically Active Compounds

Modular catalytic synthesis techniques have enabled the preparation of chiral 3-amino-3-aryl-2-oxindoles, significant in drug development. Using Rh-catalysis with isatin-derived N-Boc-protected ketimines, this method facilitates the synthesis of compounds with potential biological activity (Marques & Burke, 2016).

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-3-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(7-11(15)16)6-9-4-5-19-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIXJPLQPAOBBV-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2652078.png)

![4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2652086.png)

![5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2652087.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B2652089.png)

![1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2652091.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652096.png)

![4-[(Dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2652098.png)

![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)